molecular formula C16H17N3O2 B5431459 N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide

N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5431459
M. Wt: 283.32 g/mol
InChI Key: AUOHGUUBRIXWJG-UHFFFAOYSA-N
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Description

N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide, also known as PBAPI, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in insulin signaling. PKC inhibition leads to improved insulin sensitivity and glucose metabolism. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, this compound has been shown to improve insulin sensitivity, glucose metabolism, and reduce inflammation. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity and potency in inhibiting specific enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide research include studying its potential therapeutic applications in other diseases such as cardiovascular disease and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboximidamide with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as a white solid.

Scientific Research Applications

N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been studied for its potential to improve insulin sensitivity and glucose metabolism. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-14(12-6-4-3-5-7-12)16(20)21-19-15(17)13-8-10-18-11-9-13/h3-11,14H,2H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOHGUUBRIXWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.